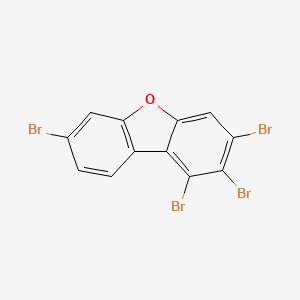![molecular formula C13H17BrO2 B15168238 Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate CAS No. 645421-59-6](/img/structure/B15168238.png)
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-bromospiro[55]undeca-3,7-diene-1-carboxylate is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by bromination and esterification reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure, followed by selective bromination at the 7-position. The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The diene moiety can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Photochemical Reactions: The compound can undergo photochemical transformations, such as [1,2]-acyl shifts, under specific wavelengths of light.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Photochemical: UV light sources with specific wavelengths.
Major Products
The major products formed from these reactions include various substituted spiro compounds, oxidized derivatives, and photochemically rearranged products.
Wissenschaftliche Forschungsanwendungen
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate involves its interaction with various molecular targets depending on the specific application. In photochemical reactions, the compound absorbs light energy, leading to electronic excitation and subsequent chemical transformations. The pathways involved in these reactions are often complex and may include multiple steps such as energy transfer, bond cleavage, and rearrangement .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate
- Methyl 7-oxospiro[5.5]undeca-2,4-diene-2-carboxylate
- Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings
Uniqueness
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate is unique due to the presence of a bromine atom at the 7-position, which imparts distinct reactivity and potential for further functionalization. This differentiates it from other spiro compounds that may lack such functional groups or possess different substituents .
Eigenschaften
CAS-Nummer |
645421-59-6 |
|---|---|
Molekularformel |
C13H17BrO2 |
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
methyl 11-bromospiro[5.5]undeca-2,10-diene-5-carboxylate |
InChI |
InChI=1S/C13H17BrO2/c1-16-12(15)10-6-2-4-8-13(10)9-5-3-7-11(13)14/h2,4,7,10H,3,5-6,8-9H2,1H3 |
InChI-Schlüssel |
XHYRQDZVFGPKFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC=CCC12CCCC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)





![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
